molecular formula C12H16O3 B6597141 methyl 3-(benzyloxy)-2-methylpropanoate CAS No. 59965-24-1

methyl 3-(benzyloxy)-2-methylpropanoate

Cat. No. B6597141
CAS RN: 59965-24-1
M. Wt: 208.25 g/mol
InChI Key: HJSABQZRAXEJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzyloxy)-2-methylpropanoate, also known as MBMP, is an organic compound with the molecular formula C11H14O3. It is a colorless liquid that is miscible in most organic solvents. MBMP is a versatile reagent used in a wide range of applications in both organic and inorganic chemistry. It is used as a building block in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the synthesis of polymers and other materials.

Scientific Research Applications

  • Synthesis of Antibiotics : Methyl 3-(benzyloxy)-2-methylpropanoate has been used in the synthesis of antibiotics, particularly as a precursor for 1β-methylcarbapenem antibiotics. A study describes a new synthetic route involving the chelation-controlled aldol reaction (Shirai & Nakai, 1989).

  • Peptide Synthesis : It's utilized in the synthesis of novel 2H-azirin-3-amines, serving as a building block for dipeptide synthesis, such as Aib-Hyp (Aib = 2-aminoisobutyric acid, Hyp = 4-hydroxyproline) (Breitenmoser et al., 2001).

  • Liquid-Crystalline Phase Design : This compound plays a role in the design of spherical supramolecular dendrimers that exhibit novel thermotropic cubic liquid-crystalline phases. Such applications are significant in materials science and nanotechnology (Balagurusamy et al., 1997).

  • Organometallic Chemistry : In the field of organometallic chemistry, methyl 3-(benzyloxy)-2-methylpropanoate is used in synthesizing and characterizing benzyloxy-functionalized diiron 1,3-propanedithiolate complexes. These complexes are relevant to the active site of [FeFe]-Hydrogenases, enzymes crucial for hydrogen production (Song et al., 2012).

  • Synthesis of Supramolecular Structures : It's involved in the synthesis of self-assembling monodendrons, which form cylindrical and spherical supramolecular dendrimers. These structures have potential applications in the creation of nanoscale materials (Percec et al., 1998).

  • Electrochemical Applications : The compound is also integral in creating benzyloxy-functionalized polypyrrole derivates. These derivates exhibit interesting electrochromic properties and have potential applications in sensors and other electronic devices (Almeida et al., 2017).

  • Biocatalytic Reactions : In the field of biocatalysis, it's used in the regioselective acylation of primary hydroxyl groups in derivatives of methyl 3-(benzyloxy)-2-methylpropanoate. These reactions are essential for synthesizing specific organic compounds with high selectivity (Kumar et al., 2015).

  • Fluorescence Sensing : Coumarin-triazole derivatives of this compound have been synthesized for use as fluorescence sensors. These sensors are particularly sensitive to iron(III) ions, making them useful in analytical chemistry (Joshi et al., 2015).

properties

IUPAC Name

methyl 2-methyl-3-phenylmethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSABQZRAXEJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262896
Record name Methyl 2-methyl-3-(phenylmethoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzyloxy)-2-methylpropanoate

CAS RN

59965-24-1
Record name Methyl 2-methyl-3-(phenylmethoxy)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59965-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-3-(phenylmethoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(benzyloxy)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(benzyloxy)-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
methyl 3-(benzyloxy)-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
methyl 3-(benzyloxy)-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
methyl 3-(benzyloxy)-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 3-(benzyloxy)-2-methylpropanoate

Citations

For This Compound
10
Citations
N Cohen, WF Eichel, RJ Lopresti… - The Journal of …, 1976 - ACS Publications
… This material was distilled underreduced pressure yielding 32 g (53.8%) of (±)-methyl 3-benzyloxy-2-methylpropanoate as a colorless liquid, bp 88-90 C (0.03 mm). In another …
Number of citations: 198 pubs.acs.org
C Vickers - 2008 - search.proquest.com
A study concerning the total synthesis of the natural products abyssomicin C and stemofoline. Concerning the synthesis of the oxabicyclo [2.2. 21octane core of abyssomicin C. …
Number of citations: 2 search.proquest.com
E Fleury, G Sorin, E Prost, A Pancrazi… - The Journal of …, 2013 - ACS Publications
Hemicalide is a novel marine metabolite polyketide distinguished by a unique mechanism of action. Because of insufficient quantities of purified material, this natural product has …
Number of citations: 21 pubs.acs.org
I Paterson, JG Cumming, RA Ward, S Lamboley - Tetrahedron, 1995 - Elsevier
… chromatography (15% EtOAc/hexane) to give (S)-methyl-3-benzyloxy-2-methylpropanoate … toluene (90 ml) and (S)methyl-3-benzyloxy-2-methylpropanoate (7.27 g, 35.0 mmol) was …
Number of citations: 82 www.sciencedirect.com
OCC Germay - 2002 - search.proquest.com
The total synthesis of (-)-methyl nonactate (5) and the C (1')-C (11') fragment of pamamycin-607 are reported. In 1979 a new antibiotic, pamamycin, was isolated as a mixture of four …
Number of citations: 0 search.proquest.com
W Zhang, TT Sun, D Mei, JF Wang, YX Li - Chinese Chemical Letters, 2008 - Elsevier
The protected (2S,4R)-2-amino-4-methyldecanoic acid, a proposed component of culicinins has been synthesized over 10 steps and in total 28% yields using Wittig reaction and …
Number of citations: 3 www.sciencedirect.com
C Zanato - 2010 - air.unimi.it
The sponge-derived macrolide (-)-dictyostatin has been reported to exhibit paclitaxel-like effects on cellular microtubules and to inhibit human cancer cell proliferation at low nanomolar …
Number of citations: 1 air.unimi.it
MR Schreier - 2020 - edoc.unibas.ch
Exploiting the ability of visible light to enable new chemical transformations has emerged as an important method in chemistry in recent years since it provides a more sustainable and …
Number of citations: 2 edoc.unibas.ch
T Borg, P Tuzina, P Somfai - The Journal of Organic Chemistry, 2011 - ACS Publications
The Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes to provide the corresponding (E)-1,3-dienes in excellent stereoselectivity and good to excellent yields is …
Number of citations: 35 pubs.acs.org
JS Yadav, GM Reddy, SR Anjum… - European Journal of …, 2014 - Wiley Online Library
A formal synthesis of herboxidiene/GEX 1A is described. This approach demonstrates successful application of the Prins cyclization for the construction of the tetrahydropyran core of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.